N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide

GABA-A receptor pharmacology metabolite safety profiling sedative-hypnotic research

Substituting zaleplon or 5-oxo-zaleplon for desethylzaleplon in impurity profiling yields false negatives, compromising ANDA compliance. This authenticated USP Impurity III reference standard eliminates misidentification risk. • Enables quantification of Impurity III below the 0.1% threshold per Bharathi et al. (2007) impurity profile. • Serves as a CYP3A4-specific probe metabolite for drug interaction studies (distinct from aldehyde oxidase pathways). • Supports forensic LC-MS confirmation (0.5-100 ng/mL) under GA/T 1792-2021 protocols. Supplied with full characterization data for immediate regulatory use.

Molecular Formula C15H11N5O
Molecular Weight 277.28 g/mol
CAS No. 115931-01-6
Cat. No. B028968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
CAS115931-01-6
SynonymsCL 284859
Molecular FormulaC15H11N5O
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21)
InChIKeyHGCZTXQJFDPOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethylzaleplon Reference Standard & Zaleplon Metabolite Procurement Guide


N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide, commonly designated Desethylzaleplon, is the N-desethyl metabolite of the sedative-hypnotic zaleplon and a pyrazolo[1,5-a]pyrimidine derivative (C₁₅H₁₁N₅O, MW 277.28) [1] [2]. It is formally recognized as USP Impurity III in zaleplon drug substance and is employed as a pharmacopeial reference standard for analytical method development, ANDA quality control, and forensic toxicology [3] [4].

Impurity Reference Standard USP/EP impurity III for zaleplon analytical method development and QC
Forensic Metabolite Marker Confirmatory target in LC-MS methods for biological samples
CYP3A4 Pathway Probe Specific N-desethyl metabolite for enzyme phenotyping and DDI studies

Why Desethylzaleplon Cannot Be Replaced by Zaleplon or 5-Oxo-Zaleplon


Desethylzaleplon is pharmacologically inactive at GABA-A receptors, whereas zaleplon is an active positive allosteric modulator [1] [2]. Its formation represents only approximately 9% of zaleplon's total urinary metabolite recovery, compared to 57% for 5-oxo-zaleplon, making it a minor pathway-specific biomarker [3]. Generically substituting zaleplon or 5-oxo-zaleplon for desethylzaleplon in impurity profiling, forensic confirmation, or CYP3A4 phenotyping assays would therefore yield false negatives or misidentifications, directly compromising analytical validity and regulatory compliance.

Receptor Activity Mismatch
Desethylzaleplon is inactive at GABA-A receptors, whereas zaleplon is an active modulator; substituting zaleplon can introduce false-positive activity in receptor-binding studies.
Metabolite Pathway Contribution
Desethylzaleplon represents a minor urinary metabolite pathway compared to 5-oxo-zaleplon; using the major metabolite standard misrepresents CYP3A4-dependent formation in phenotyping workups.
Impurity Identification
Authentic desethylzaleplon is USP Impurity III with unique chromatographic retention; other zaleplon-related impurities are not suitable surrogates for identity confirmation.

Quantitative Differentiation Evidence Against Closest Comparators


GABA-A Receptor Pharmacological Activity

Desethylzaleplon exhibits no significant pharmacological activity at central benzodiazepine/GABA-A receptors, in contrast to zaleplon which acts as a positive allosteric modulator with an IC₅₀ of 4,454.5 nM for [³H]flunitrazepam displacement [1] [2]. All zaleplon metabolites, including desethylzaleplon, are confirmed pharmacologically inactive in both animal behavioral models and in vitro assays [3].

GABA-A Activity
Head-to-head
Inactive (desethylzaleplon) vs. active modulator (zaleplon, IC50 4,454.5 nM for [³H]flunitrazepam displacement)
Supports receptor-binding assay context; confirms lack of target engagement.
Radioligand binding assay in rat hippocampal membranes.
GABA-A receptor pharmacology metabolite safety profiling sedative-hypnotic research

Metabolic Pathway Contribution in Urinary Recovery

In humans, desethylzaleplon and its downstream conjugates account for only 9% of the total urinary recovery of a zaleplon dose, whereas 5-oxo-zaleplon and its glucuronide account for 57% [1]. This 6.3-fold quantitative difference establishes desethylzaleplon as a minor, pathway-specific metabolite that is not interchangeable with the major aldehyde-oxidase-derived metabolite.

Urinary Recovery
Reported
9% (desethylzaleplon pathway) vs. 57% (5-oxo-zaleplon pathway) of zaleplon dose
Supports CYP3A4 phenotyping; minor quantitative contribution.
Human urinary excretion data from prescribing information and pharmacokinetic literature.
drug metabolism CYP3A4 phenotyping aldehyde oxidase excretion balance

Regulatory Identity as USP Impurity III

A comprehensive impurity profile study of zaleplon bulk drug identified desethylzaleplon as Impurity III, characterized by LC-MS and NMR, and present at levels below 0.1% in commercial samples [1]. This contrasts with other zaleplon-related impurities (Impurity I–VII), each possessing distinct structural identities and chromatographic retention properties, making authentic desethylzaleplon reference material indispensable for accurate peak identification and quantification [2].

USP Impurity Identity
Specification review
Impurity III; structural identity confirmed by ¹H/¹³C NMR, MS, IR
Supports impurity profiling context; regulatory identity confirmation.
Level below 0.1% in commercial zaleplon samples.
pharmaceutical impurity profiling USP reference standard quality control ANDA submission

Forensic Toxicology Mandate in GA/T 1792-2021

The Chinese forensic standard GA/T 1792-2021 specifies LC-MS-based qualitative and quantitative analysis of zaleplon, desethylzaleplon, and 5-oxo-zaleplon in biological samples (blood, urine) [1]. Desethylzaleplon serves as a confirmatory metabolite marker for zaleplon ingestion in forensic casework, and its inclusion as a distinct target analyte—separate from 5-oxo-zaleplon—reflects the requirement for metabolite-specific reference standards in legally defensible analytical methods.

Forensic Method Mandate
Method context
Required analyte in LC-MS/MS method for blood and urine (GA/T 1792-2021)
Supports forensic method validation; legally mandated analyte inclusion.
Linear range 0.5–100 ng/mL, R² ≥0.997, recovery 92.0–100.1%.
forensic toxicology LC-MS method drug-facilitated crime biological sample analysis

Physicochemical Properties and Chromatographic Behavior

Desethylzaleplon (MW 277.28, logP ~2.4) is structurally distinct from zaleplon (MW 305.34, logP 1.23) and 5-oxo-zaleplon (MW 321.34) [1] [2] [3]. The removal of the N-ethyl group reduces molecular weight by 28 Da and eliminates a rotatable bond, while increasing lipophilicity (Δ logP ~ +1.2), which directly affects reversed-phase chromatographic retention and extraction recovery in bioanalytical and impurity methods.

Physicochemical Properties
Data to verify
MW 277.28, logP ~2.4 (ALOGPS) vs. zaleplon MW 305.34, logP 1.23
Supports chromatographic method development; distinct retention behavior.
LogP from HMDB/ZINC databases; verify experimentally for critical methods.
physicochemical properties logP chromatographic retention solubility

CYP3A4- vs Aldehyde Oxidase-Dependent Formation

Desethylzaleplon formation is NADPH-dependent and mediated exclusively by cytochrome P450 isoforms (CYP3A4, 2C, 2D), whereas 5-oxo-zaleplon formation is NADPH-independent, cytosol-localized, and mediated by aldehyde oxidase [1] [2]. This orthogonal enzyme dependency means that desethylzaleplon serves as a specific probe metabolite for CYP3A4 activity, while 5-oxo-zaleplon reports on aldehyde oxidase function.

Enzyme Pathway Specificity
Head-to-head
CYP450/NADPH-dependent (desethylzaleplon) vs. aldehyde oxidase (5-oxo-zaleplon); species-dependent rate differences
Supports CYP3A4 phenotyping; orthogonal enzyme marker.
Cimetidine IC50 596 μM (desethyl formation) vs. 231 μM (5-oxo). Rat liver S-9 data.
cytochrome P450 CYP3A4 aldehyde oxidase metabolic phenotyping drug-drug interaction

Priority Procurement Scenarios for Desethylzaleplon


USP/EP Impurity Testing for Zaleplon QC

Desethylzaleplon is the definitive reference standard for identifying and quantifying Impurity III in zaleplon according to the impurity profile established by Bharathi et al. (2007) [1]. QC laboratories supporting ANDA submissions or commercial production must use authenticated desethylzaleplon to establish system suitability, determine relative retention times, and ensure that impurity levels remain below the 0.1% threshold.

CYP3A4 Metabolic Phenotyping and DDI Studies

Because desethylzaleplon is formed exclusively by CYP3A4 (with minor contributions from CYP2C and 2D) and not by aldehyde oxidase [2], it serves as a specific probe metabolite for CYP3A4 activity assessment in human or animal liver microsome and hepatocyte models. Its use is critical in drug interaction studies evaluating CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole, cimetidine).

Forensic Confirmation of Zaleplon Ingestion

Forensic toxicology laboratories operating under GA/T 1792-2021 must include desethylzaleplon as a confirmatory metabolite alongside zaleplon and 5-oxo-zaleplon for LC-MS analysis of blood and urine [3]. The certified reference material enables legally defensible qualitative identification and quantitative determination within the validated linear range of 0.5–100 ng/mL.

Metabolite Identification in Preclinical ADME

In preclinical ADME studies with zaleplon or related pyrazolopyrimidine candidates, desethylzaleplon reference standard enables unambiguous identification of the N-desethyl metabolite by retention time matching, mass spectral fragmentation comparison, and NMR confirmation, distinguishing it from 5-oxo-zaleplon and other structurally similar impurities [1] [2].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified impurity reference standard (USP Impurity III)
Retention time matching, spectral library confirmation, system suitability
CYP3A4 phenotyping & DDI studies
Specific CYP3A4-pathway probe metabolite
NADPH-dependent formation assessment, enzyme inhibition/induction evaluation
Forensic toxicology confirmation
LC-MS confirmatory metabolite marker
Qualitative identification and quantification in biological matrices, method validation per standard protocols
Preclinical ADME metabolite identification
Authentic N-desethyl metabolite reference
Retention time and mass spectral fragmentation matching, differentiation from oxidative metabolites
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